butyl 4-[(4-fluorobenzoyl)amino]benzoate
Description
Butyl 4-[(4-fluorobenzoyl)amino]benzoate is an ester derivative of benzoic acid featuring a butyl ester group at the para position and a 4-fluorobenzoylamido substituent. This compound combines a lipophilic butyl chain with a fluorinated aromatic moiety, which may enhance its bioavailability and membrane permeability compared to shorter-chain analogs. Such structural attributes make it a candidate for pharmaceutical or material science applications, particularly in drug delivery systems or polymer synthesis .
Properties
IUPAC Name |
butyl 4-[(4-fluorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-3-12-23-18(22)14-6-10-16(11-7-14)20-17(21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFVAYOZFOFWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations: Fluorine Orientation
- Ethyl 4-[(2-Fluorobenzoyl)Amino]Benzoate (CAS 1260644-01-6): The fluorine atom is in the ortho position on the benzoyl group. Ortho-substitution may also lower thermal stability in polymer applications due to increased steric strain .
- Ethyl 4-[(4-Fluorobenzoyl)Amino]Benzoate (CAS 1260644-01-6): The para-substituted fluorine enhances resonance stabilization and dipole interactions, improving solubility in polar solvents. This compound is widely used as a reference in pharmacological studies due to its balanced lipophilicity and stability .
Ester Chain Length Variations
Key Findings :
- Ethyl and methyl analogs exhibit lower toxicity profiles, making them preferable for consumer products .
Functional Group Variations
- This modification drastically increases water solubility, making it suitable for aqueous formulations. However, sulfonate groups may reduce metabolic stability in vivo .
- Methyl 2,4-Dihydroxy-5-(4-Nitrobenzamido)Benzoate: Nitro and hydroxyl groups introduce hydrogen-bonding capacity, improving crystallinity for material science applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
